molecular formula C9H12BFO3 B591564 (2-Fluoro-4-isopropoxyphenyl)boronic acid CAS No. 586389-90-4

(2-Fluoro-4-isopropoxyphenyl)boronic acid

Cat. No. B591564
M. Wt: 198
InChI Key: UFYDUWGUTFJYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluoro-4-isopropoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 586389-90-4 . It has a molecular weight of 198 . It is a white to off-white solid and is usually stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-4-isopropoxyphenyl)boronic acid” is C9H12BFO3 . The InChI Code is 1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied for carbon–carbon bond formation . The success of these reactions originates from the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .


Physical And Chemical Properties Analysis

“(2-Fluoro-4-isopropoxyphenyl)boronic acid” has a predicted boiling point of 309.7±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 8.57±0.58 .

Scientific Research Applications

Fluorescence Quenching and Sensing Applications

Boronic acid derivatives are notable for their fluorescence quenching capabilities when interacting with anilines in alcohol solutions, demonstrating complex solute-solvent interactions that can be utilized in sensing applications (Geethanjali et al., 2015). The modified Stern–Volmer equation is instrumental in understanding these interactions, offering a pathway to new fluorescence-based sensors.

Organic Synthesis

Catalysts for Amide Formation

Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts are synthesized for direct amide formation between carboxylic acids and amines. These catalysts exhibit increased reactivity under ambient conditions, suggesting their potential in simplifying amide bond formation processes, a fundamental reaction in pharmaceutical and materials chemistry (Arnold et al., 2008).

Enhancing Analytical Chemistry

Boronic acids, due to their unique reactivity with diols, have found extensive applications in analytical chemistry. They are integral in developing sensors for detecting saccharides and other biologically relevant molecules. The interaction of boronic acids with diols forms the basis of numerous sensing mechanisms, showcasing their versatility in chemical sensing applications (Gozdalik et al., 2017).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Boronic acid-based compounds, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They have also been used to fabricate a variety of fluorescent sensors . This suggests that “(2-Fluoro-4-isopropoxyphenyl)boronic acid” could potentially be used in the development of new sensors or other novel applications in the future.

properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYDUWGUTFJYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720962
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-isopropoxyphenyl)boronic acid

CAS RN

586389-90-4
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.